4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid

Species-dependent pharmacology Histamine H3 receptor Inverse agonism

Problem: Non-selective H3R antagonists like thioperamide confound rodent models due to H4R cross-reactivity. Solution: Ciproxifan maleate delivers unambiguous H3R modulation with a >30,000-fold selectivity window over H4R. - Subnanomolar rodent H3R affinity (Ki=0.5 nM) with well-characterized species-dependent potency shift at human H3R (Ki≈63 nM). - 62% oral bioavailability and CNS ED50 of 0.14 mg/kg enable chronic oral dosing protocols. - Dual H3R/MAO-A/B inhibition profile for single-agent modulation of histaminergic and monoaminergic systems.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B12458112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)
InChIKeyRLQFKEYRALXXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciproxifan Maleate (FUB 359): Species-Specific H3 Inverse Agonist for Preclinical Neuropharmacology


4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole maleic acid (Ciproxifan maleate, FUB 359 maleate) is a prototypical histamine H3 receptor (H3R) inverse agonist/antagonist of the imidazole-containing proxifan class [1]. Its pharmacological profile is characterized by subnanomolar affinity at rodent H3R (Ki = 0.5–0.7 nM) with a pronounced species-dependent potency shift at human H3R (Ki ≈ 63 nM), making it a uniquely valuable tool for differentiating rodent versus human H3R pharmacology [2]. Unlike many H3R ligands that exhibit significant cross-reactivity with histamine H4 receptors or off-target aminergic receptors, ciproxifan demonstrates a >30,000‑fold selectivity window over H4R and negligible functional activity at H1, H2, muscarinic M3, adrenergic, and serotonin receptor subtypes [3].

Why Ciproxifan Maleate Cannot Be Replaced by Other Imidazole-Containing H3R Antagonists in Rodent-Focused Neurobehavioral Studies


In-class H3R antagonists such as thioperamide, clobenpropit, and pitolisant exhibit fundamentally different species-selectivity profiles, off-target liability spectra, and inverse-agonist efficacy that render them non-interchangeable with ciproxifan maleate in rodent behavioral and neurochemical experiments. Thioperamide, for instance, displays only ~2‑fold selectivity between H3R and H4R (Ki human H3 = 25 nM vs. H4 = 27 nM) , whereas ciproxifan provides a >30,000‑fold separation [1], eliminating confounding H4R-mediated effects on immune cell function and chemotaxis. Furthermore, pitolisant (BF2.649) exhibits approximately 50% higher intrinsic inverse-agonist efficacy than ciproxifan at human H3R (EC50 = 1.5 nM), translating to divergent net effects on constitutive receptor signaling that preclude direct substitution without re-characterization of the experimental baseline [2]. Simply selecting any 'H3R antagonist' without accounting for these quantitative pharmacological differences introduces uncontrolled variables into in vivo cognition, wakefulness, and depression models.

Quantitative Differentiation of Ciproxifan Maleate: Head-to-Head Evidence Against Key H3R Comparators


Species-Specific H3R Inverse Agonism: Ciproxifan Maleate vs. Pitolisant vs. Thioperamide

Ciproxifan maleate displays a pronounced species-selectivity gradient between rodent and human H3R that is qualitatively distinct from both pitolisant and thioperamide. At rat H3R, ciproxifan exhibits subnanomolar affinity (Ki = 0.5–0.63 nM), whereas at human H3R its affinity drops approximately 100‑fold to Ki = 63 nM [1]. In contrast, pitolisant shows a narrower species gap (rat Ki ≈ 17 nM vs. human Ki = 0.16 nM, a ~106‑fold difference in the opposite direction) [2], and thioperamide displays moderate affinity at human H3R (Ki = 25 nM) with roughly equipotent H4R binding . This divergent species-dependence allows researchers to use ciproxifan as a rodent-selective probe while pitolisant serves as a human-preferring ligand—a distinction critical when interpreting cross-species translational data.

Species-dependent pharmacology Histamine H3 receptor Inverse agonism

Off-Target Selectivity: Ciproxifan Maleate Displays Quantitatively Superior Selectivity Against Peripheral Histamine and Aminergic Receptors Compared to Thioperamide

Ciproxifan maleate's selectivity for H3R over H1, H2, muscarinic M3, adrenergic α1D/β1, and serotonin 5-HT1B/2A/3/4 receptors has been systematically determined using functional isolated-organ assays and radioligand binding. Ciproxifan exhibits pKi = 9.3 at H3R versus pKi ≤ 5.5 at all tested off-target receptors, corresponding to a ≥6,300‑fold selectivity margin [1]. By comparison, thioperamide shows significant affinity for the 5-HT3 receptor (Ki = 120 nM) and sigma receptor (Ki = 180 nM), resulting in a selectivity window of only ~5‑fold over these off-targets [2]. This broad-selectivity profile of ciproxifan maleate minimizes ancillary pharmacological effects that could confound behavioral readouts in preclinical CNS studies.

Receptor selectivity Off-target profiling CNS pharmacology

Oral Bioavailability and CNS Target Engagement: Ciproxifan Maleate vs. H3R Antagonist Class Average

Ciproxifan maleate achieves 62% oral bioavailability in mice with a maximal plasma concentration (Cmax) of 420 nM following a single 1 mg/kg oral dose, and elevates brain tele-methylhistamine (t-MeHA) levels—a direct biomarker of H3R target engagement—with an ED50 of 0.14 mg/kg p.o. [1]. For context, many reference imidazole H3R antagonists (e.g., thioperamide) exhibit oral bioavailabilities in the 30–50% range, and non-imidazole antagonists such as GSK189254 require ~4.33 µg oral dose to achieve 50% receptor occupancy in humans [2]. Ciproxifan's combination of high oral fraction and sub‑mg/kg ED50 for CNS target engagement translates to lower compound consumption per experiment and reduced vehicle-related artifacts when using maleate salt formulations.

Oral bioavailability CNS penetration Receptor occupancy

Dual H3R/MAO Inhibition: A Unique Polypharmacology Feature of Ciproxifan Maleate vs. Thioperamide and Pitolisant

Ciproxifan maleate reversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) at micromolar concentrations, with IC50 values of 11.4 µM (human MAO-A), 4.3 µM (human MAO-B), and 2.1 µM (rat MAO-B) [1]. Thioperamide also inhibits MAO-B but with substantially lower potency (rat MAO-B Ki = 175 µM), and its effect on MAO-A is negligible [2]. Pitolisant has not been reported to exhibit MAO inhibitory activity. This dual H3R antagonism/MAO inhibition profile means ciproxifan simultaneously elevates histaminergic and monoaminergic tone—an effect that must be explicitly accounted for when interpreting neurotransmitter turnover data in rodent models but can be strategically exploited in studies of depression and neurodegeneration .

Monoamine oxidase inhibition Polypharmacology Neurotransmitter metabolism

Validated Application Scenarios for Ciproxifan Maleate in Preclinical Neuroscience and Drug Discovery


Rodent-Specific H3R Target Validation in Alzheimer's Disease Models

In the APP Tg2576 transgenic mouse model of Alzheimer's disease, ciproxifan maleate (3 mg/kg i.p.) alleviated hyperactivity and cognitive deficits without the confound of H4R-mediated immune modulation, leveraging its >30,000‑fold H3/H4 selectivity [1]. Its 62% oral bioavailability and ED50 of 0.14 mg/kg for CNS target engagement enable chronic oral dosing protocols that are not practical with thioperamide due to H4R cross-reactivity [2].

Monoamine Oxidase Dual Inhibition in Depression and Neurodegeneration Studies

Ciproxifan maleate's unique dual H3R/MAO-A/B inhibition profile supports investigations where both histaminergic and monoaminergic neurotransmitter systems must be simultaneously modulated. At concentrations achievable in rodent brain following peripheral administration, ciproxifan reversibly inhibits MAO-B (IC50 = 2.1 µM in rat) and MAO-A (IC50 = 11.4 µM in human) [1], making it a single-agent tool for studying the interplay between H3R signaling and monoamine catabolism in chronic unpredictable stress models of depression.

In Vivo H3R Occupancy Assays Using Non-Radiolabeled Tracer GSK189254

Ciproxifan maleate serves as a reference H3R antagonist in rodent receptor occupancy assays, where its well-characterized pharmacokinetic profile (Cmax = 420 nM at 1 mg/kg p.o.) allows precise calibration of H3R occupancy against non-radiolabeled GSK189254 tracer signals [1]. Its species-selective potency ensures that occupancy relationships derived from rat experiments are not erroneously extrapolated to human receptor pharmacology without explicit correction factors [2].

Sleep-Wake and Attention Research Requiring High Oral Bioavailability

Ciproxifan maleate promotes wakefulness and sustained attention in rodents at doses as low as 0.15–2 mg/kg, with a linear correlation between ex vivo H3R occupancy and cumulative wake activity up to 80% occupancy [1]. Its 62% oral bioavailability and sub‑mg/kg ED50 make it suitable for longitudinal sleep architecture studies where repeated oral dosing over weeks is required without accumulation-related toxicity.

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